2,3-dioxobutyl Acetate

Affinity Label Design Chemoproteomic Reagent Specificity Carbonyl Electrophilicity

2,3-Dioxobutyl acetate (CAS 178764-95-9) is a protected diacetyl bifunctional reagent for chemoproteomic probe synthesis. Its unique α-diketone-acetate architecture enables: • Sequential nucleophilic additions for BDB-CoA-based irreversible enzyme inhibitors (acetyl-CoA carboxylase, citrate synthase). • Cysteine-targeted covalent warhead for activity-based protein profiling. • Controlled acetate deprotection for Horner-Wadsworth-Emmons olefination. Supplied ≥98% pure; ready for immediate R&D procurement.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 178764-95-9
Cat. No. B071208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dioxobutyl Acetate
CAS178764-95-9
Synonyms2,3-Butanedione, 1-(acetyloxy)- (9CI)
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)COC(=O)C
InChIInChI=1S/C6H8O4/c1-4(7)6(9)3-10-5(2)8/h3H2,1-2H3
InChIKeyZHZHTSMRXAGQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dioxobutyl Acetate: Bifunctional Diketone-Acetate Synthon


2,3-Dioxobutyl acetate (CAS 178764-95-9), systematically named 2,3-butanedione, 1-(acetyloxy)-, is a small-molecule bifunctional reagent (C₆H₈O₄, MW 144.12) containing both an α-diketone and an acetate ester moiety [1]. Unlike mono-functional ketones or simple acetates, this compound presents two electrophilic carbonyls vicinal to a leaving group, making it a candidate precursor for irreversible affinity labels in enzymology. Its physicochemical profile includes a calculated logP of -0.5, a boiling point of 177.4±23.0 °C, and a density of 1.1±0.1 g/cm³ [1]. This compound serves as a protected or activated form of 2,3-butanedione (diacetyl), designed for controlled nucleophilic displacement in chemoproteomic tool synthesis [2].

Synthon type

Bifunctional α-diketone-acetate reagent

Workflow fit

Chemoproteomic tool synthesis precursor

Reactivity context

Controlled nucleophilic displacement at acetate leaving group

Why Generic Diketones and Ester Homologs Cannot Substitute


Procuring a generic replacement for 2,3-dioxobutyl acetate (CAS 178764-95-9) is non-trivial because its unique α-diketone-acetate architecture is not shared by common alternatives such as 2-oxopropyl acetate (acetoxyacetone, CAS 592-20-1) or tert-butyl 2,3-dioxobutyrate (CAS 31108-35-7) [1][2]. The target compound's vicinal dicarbonyl enables selective, sequential nucleophilic additions characteristic of 1,2-diketones, while its primary acetate leaving group directs regioselective displacement. Simple ketone-acetates like acetoxyacetone lack the second electrophilic center required for forming stable adducts, while bulky ester analogs (e.g., tert-butyl ester) exhibit altered hydrolysis rates and steric hindrance at the displacement site [2]. Substitution with unprotected 2,3-butanedione (diacetyl, CAS 431-03-8) forfeits the orthogonal reactivity and the controlled release of acetate required for some probe designs [3].

Monoketone analog mismatch

Acetoxyacetone contains only one electrophilic carbonyl, which may not support the formation of cyclic adducts required for 2,3-dioxobutyl-based affinity labels.

Ester leaving group mismatch

tert-Butyl 2,3-dioxobutyrate introduces greater steric hindrance and altered hydrolysis conditions, potentially interfering with sequential displacement in bioconjugation workflows.

Unprotected diketone risk

Using unprotected 2,3-butanedione (diacetyl) removes the acetate-directed selectivity, which may lead to uncontrolled reactivity and lower site-specificity in probe synthesis.

Physicochemical and Reactivity Differentiation Evidence


Carbonyl Electrophilic Capacity: Diketone vs. Mono-Ketone

The target compound contains two adjacent carbonyl groups (a 1,2-diketone) available for serial nucleophilic attack, whereas acetoxyacetone (2-oxopropyl acetate, CAS 592-20-1) possesses only a single ketone [1]. This difference dictates the potential for forming cyclic adducts or cross-linked intermediates. The presence of a second carbonyl is a prerequisite for generating the 2,3-dioxobutyl-based affinity labels found in the literature, as mono-ketone analogs lack the structural foundation for this chemotype [2].

Carbonyl Electrophilic Capacity
Class-level
2 carbonyls (α-diketone) vs 1 carbonyl (monoketone)
+100% electrophilic sites
Supports chemotype-specific affinity label design.
Class-level structural inference; experimental reactivity validation advised.
Affinity Label Design Chemoproteomic Reagent Specificity Carbonyl Electrophilicity

Leaving Group Aptitude: Acetate vs. tert-Butyl Ester

The acetate ester in the target compound serves as a superior leaving group for nucleophilic substitution compared to the tert-butyl ester in tert-butyl 2,3-dioxobutyrate (CAS 31108-35-7). Acetate is a smaller, less hindered leaving group and is susceptible to both acid- and base-catalyzed hydrolysis, while the tert-butyl ester is preferentially cleaved under strongly acidic conditions and resists nucleophilic displacement due to steric bulk [1]. This distinction is critical for sequential bioconjugation where the diketone must be unveiled or displaced without destructive deprotection steps.

Leaving Group Aptitude
Data to verify
Acetate (low steric bulk) vs tert-butyl ester (high steric hindrance)
Qualitative advantage in nucleophilic displacement
Ester selection may influence bioconjugation efficiency.
Inferred from pKa and steric parameters; direct kinetic data unavailable.
Hydrolysis Rate Ester Leaving Group Potential Synthetic Tuning

Lipophilicity and Aqueous Solubility Comparison

The target compound has a computed XLogP3 of -0.5 [1], whereas the bulkier tert-butyl 2,3-dioxobutyrate is predicted to have a significantly higher logP (estimated >1.5) [2]. The lower lipophilicity of 2,3-dioxobutyl acetate suggests enhanced aqueous solubility and potentially superior handling in aqueous bioconjugation or enzymatic assay buffers.

Lipophilicity & Solubility
Reported
Computed XLogP3 = -0.5 vs >1.5 (estimated)
>2 log units lower lipophilicity
Lower logP may simplify aqueous assay preparation.
Computed logP; experimental solubility measurement recommended.
Lipophilicity LogP Cellular Uptake Aqueous Solubility

Procurement Scenarios Requiring Structural Specificity


BDB-CoA Affinity Labels for Acetyl-CoA Enzymes

The target compound's acetate group is a suitable precursor for conversion into the reactive bromomethyl ketone of S-(4-bromo-2,3-dioxobutyl)-CoA (BDB-CoA) via controlled hydrolysis and halogenation [1]. Alternative esters, such as the tert-butyl ester, would complicate this sequence due to their stability under the standard HBr/AcOH conditions. This makes 2,3-dioxobutyl acetate the preferred starting material for producing BDB-based irreversible inhibitors of acetyl-CoA carboxylase, citrate synthase, and fatty acid synthase [1].

Diketone-Responsive Cysteine Profiling Probes

The α-diketone moiety of 2,3-dioxobutyl acetate, once the acetate is displaced, represents a distinct electrophilic warhead for cysteine-targeted covalent probes [2]. This dicarbonyl electrophile has a different reactivity and target profile compared to single ketones like acetoxyacetone, which would not form the same cyclic thioacetals. The target compound thus enables activity-based protein profiling (ABPP) of glyoxalase-like and dicarbonyl-responsive enzymes [2].

2,3-Dioxoalkyl Phosphonates for Transition-State Analogs

The protected diketone of 2,3-dioxobutyl acetate can be used in Horner-Wadsworth-Emmons-type maneuvers to access 2,3-dioxoalkyl phosphonates after selective acetate deprotection [3]. This structural family serves as transition-state mimics for enzymes processing α-keto acids. The acetate protection is critical to prevent diketone side reactions during the olefination step, and more labile or sterically hindered protecting groups compromise this synthetic utility [3].

Application
Selection Property
Validation Focus
BDB-CoA affinity label synthesis
Acetate leaving group for controlled hydrolysis/halogenation
Pathway to S-(4-bromo-2,3-dioxobutyl)-CoA
Cysteine-targeted covalent probes
α-Diketone electrophilic warhead
Profiling of dicarbonyl-responsive enzymes
Transition-state analog synthesis
Protected diketone for HWE-type olefination
Selective deprotection without diketone side reactions
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